N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-19-17-12(10-4-6-11(15)7-5-10)9-16-14(18)13-3-2-8-20-13/h2-8H,9H2,1H3,(H,16,18)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNLLPUETGJWPI-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CNC(=O)C1=CC=CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CNC(=O)C1=CC=CS1)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with methoxyamine to form the corresponding oxime. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Methoxyimino Group
The methoxyimino (oxime ether) group undergoes acid- or base-catalyzed hydrolysis to yield a ketone. This reaction is critical for prodrug activation in nitroaromatic compounds .
Reaction Pathway :
Conditions :
Mechanistic Insight :
Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic attack by water. The methoxy group acts as a leaving group, forming a ketone intermediate .
Reduction of the Imine Bond
The C=N bond in the methoxyimino group can be reduced to a C–N single bond, yielding an amine derivative.
Reaction Pathway :
Conditions :
Outcome :
This reaction is less common for oxime ethers but has precedent in nitroheterocyclic systems .
Carboxamide Hydrolysis
The carboxamide group may undergo hydrolysis to form a carboxylic acid under extreme conditions.
Reaction Pathway :
Conditions :
-
Concentrated HCl, 110°C (8–12 hours).
Limitations :
Amides are generally resistant to hydrolysis, requiring prolonged heating or enzymatic catalysis.
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group may participate in EAS, though the electron-withdrawing chlorine atom deactivates the ring.
Potential Reactions :
| Reagent | Position | Product |
|---|---|---|
| HNO/HSO | Meta | Nitro-substituted derivative at the 3-position of the chlorophenyl ring . |
| Cl/FeCl | Para | Dichlorophenyl derivative (minor due to steric hindrance) . |
Mechanistic Note :
The chlorine atom directs incoming electrophiles to the meta position, but low reactivity limits practical utility .
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group could undergo NAS under specific conditions, though this is rare without activating groups.
Example Reaction :
Conditions :
Yield :
Typically low (<20%) due to the lack of activating groups .
Cyclization Reactions
The ethyl chain linking the carboxamide and methoxyimino groups may enable cyclization under microwave-assisted conditions.
Hypothetical Pathway :
Conditions :
Supporting Evidence :
Similar cyclizations are reported for pyrazoline derivatives with nitrothiophene cores .
Table 2: Comparison of Substituent Effects on Reactivity
| Functional Group | Reactivity | Key Transformation |
|---|---|---|
| Methoxyimino (C=N–OCH) | High (hydrolysis/reduction) | Ketone or amine formation |
| 4-Chlorophenyl | Low (EAS/NAS) | Limited substitution |
| Thiophene-2-carboxamide | Moderate (hydrolysis) | Carboxylic acid under harsh conditions |
Mechanistic Insights from Electroanalytical Studies
Cyclic voltammetry of analogous nitrothiophene derivatives reveals reduction potentials near −500 mV (nitro group) and −1,400 mV (heterocyclic ring) . While the target compound lacks a nitro group, its methoxyimino group may exhibit similar redox behavior, suggesting potential bioactivation via enzymatic reduction .
Scientific Research Applications
N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound is compared with analogs based on substituent modifications, stereochemistry, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparisons
*logP values estimated using fragment-based methods.
Key Observations:
Methoxyimino vs. Hydroxyimino Groups: The methoxyimino group in the target compound improves metabolic stability compared to hydroxyimino analogs (e.g., ), which may undergo oxidation or hydrolysis .
Chlorophenyl vs.
Stereochemical Influence: The (E)-configuration of the methoxyimino group ensures planar alignment, optimizing interactions with biological targets compared to (Z)-isomers .
Physicochemical Properties
- Solubility: The methoxyimino group in the target compound reduces polarity compared to hydroxyimino analogs, improving lipid membrane permeability .
- Crystal Packing : The E-configuration minimizes steric hindrance, enabling tighter molecular packing compared to Z-isomers .
Biological Activity
N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide, also known by its CAS number 343374-29-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C14H13ClN2O2S
- Molecular Weight : 308.78 g/mol
- Chemical Structure : The compound features a thiophene core substituted with a chlorophenyl and a methoxyimino group, which are critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the potential of thiophene derivatives, including this compound, as antiviral agents. For instance, compounds with similar structures have demonstrated significant inhibition of viral polymerases.
| Compound | Target | IC50 (μM) |
|---|---|---|
| Thiophene Derivative A | HCV NS5B | 32.2 |
| Thiophene Derivative B | HCV NS5B | 31.9 |
| This compound | TBD | TBD |
These values suggest that modifications in the thiophene structure can enhance antiviral potency, potentially making this compound a candidate for further development against viral infections.
Anticancer Activity
The anticancer properties of thiophene derivatives have also been explored. In vitro studies indicate that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For example:
- MTT Assay Results : Compounds similar to this compound showed IC50 values ranging from 0.59 mM to lower concentrations in different cancer cell lines.
Case Study: Inhibition of Tumor Growth
A notable study involved the administration of this compound in a mouse model of cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective inhibition of tumor growth.
The mechanism through which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Signal Transduction Modulation : It could alter signaling pathways that regulate cell growth and apoptosis.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to potential targets such as viral polymerases and tumor-related proteins. These studies provide insights into the compound's interaction at the molecular level.
Q & A
Q. Table 1: Representative Synthetic Conditions for Analogous Compounds
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted | Alumina, 150 W, 15 min | 78–85 | |
| Solvent-free stirring | Room temperature, 24 h | 65–70 | |
| High-temperature reflux | Toluene, 110°C, 8 h | 60–68 |
Advanced: How can structural contradictions in crystallographic data for similar compounds inform the analysis of this compound’s tautomeric forms?
Methodological Answer:
X-ray diffraction (XRD) studies of analogous Schiff bases (e.g., ) reveal tautomeric equilibria between enol-imine and keto-amine forms. For the target compound:
- Intramolecular hydrogen bonding : The methoxyimino group may stabilize the enol-imine tautomer via O–H···N interactions, forming a six-membered planar ring (S(6) motif) .
- Crystallographic parameters : Compare unit cell dimensions (e.g., monoclinic systems with β ≈ 96–97° as in ) to identify packing effects on tautomer stability.
- Disorder analysis : Resolve electron density ambiguities using SHELXL refinement, particularly for flexible ethylenic or imino groups .
Basic: What biological activities are reported for structurally related thiophene-carboxamides, and how are these assays designed?
Methodological Answer:
Analogous compounds exhibit antiviral, anticancer, and antibacterial properties. Assay design considerations include:
- Antiviral activity : Dengue virus NS5 polymerase inhibition (IC₅₀ < 10 µM) via molecular docking and plaque reduction neutralization tests (PRNT) .
- Anticancer screening : MTT assays against HeLa or MCF-7 cells (72 h exposure, IC₅₀ ≈ 15–25 µM), with structure-activity relationships (SAR) emphasizing the role of the 4-chlorophenyl group in apoptosis induction .
- Antibacterial testing : Disk diffusion against Staphylococcus aureus (Gram+) and E. coli (Gram–), with MIC values correlated to logP (optimal range: 2.5–3.5) .
Q. Table 2: Bioactivity Data for Analogous Thiophene-Carboxamides
Advanced: How can computational methods resolve discrepancies in proposed reaction mechanisms for imino group formation?
Methodological Answer:
Contradictions in mechanistic pathways (e.g., radical vs. polar mechanisms) are addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for intermediates using Gaussian09 at the B3LYP/6-311++G(d,p) level. For example, transition states for oxime formation may favor a polar mechanism with a 15–20 kcal/mol barrier .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction coordinates, highlighting hydrogen-bond stabilization of intermediates .
- Natural Bond Orbital (NBO) analysis : Identify charge distribution changes at the imino nitrogen during tautomerization .
Advanced: What analytical strategies differentiate regioisomers or stereoisomers in this compound’s synthetic intermediates?
Methodological Answer:
- NMR spectroscopy : Compare chemical shifts for thiophene protons (δ 7.2–7.8 ppm) and NOESY correlations to confirm (E)-configuration of the methoxyimino group .
- High-resolution mass spectrometry (HRMS) : Exact mass matching (<2 ppm error) and isotopic patterns distinguish regioisomers (e.g., 4-chloro vs. 3-chlorophenyl derivatives) .
- XRD : Resolve stereochemical ambiguities in crystalline intermediates (e.g., torsion angles > 150° for (E)-isomers) .
Advanced: How do conflicting bioactivity results across studies inform SAR refinement for this compound?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in anticancer assays) are addressed by:
- Meta-analysis : Pool data from multiple studies (e.g., and ) to identify outliers linked to assay conditions (e.g., serum concentration, exposure time).
- Proteomic profiling : Use LC-MS/MS to compare protein binding affinities in cell lysates, isolating targets like tubulin or topoisomerase II .
- Free-Wilson analysis : Deconstruct bioactivity contributions of substituents (e.g., 4-chlorophenyl enhances lipophilicity, improving membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
